3'-Trifluoromethylbiphenyl-2-ylamine

Medicinal Chemistry Drug Design Physicochemical Property Optimization

3'-Trifluoromethylbiphenyl-2-ylamine (CAS 365-06-0), with the molecular formula C13H10F3N and a molecular weight of 237.22 g/mol, is a fluorinated biphenylamine building block. Its core structure comprises a biphenyl scaffold with an amino group at the 2-position and a trifluoromethyl (-CF3) substituent at the 3'-position (meta position relative to the biaryl bond).

Molecular Formula C13H11ClF3N
Molecular Weight 273.68
CAS No. 365-06-0
Cat. No. B3024425
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3'-Trifluoromethylbiphenyl-2-ylamine
CAS365-06-0
Molecular FormulaC13H11ClF3N
Molecular Weight273.68
Structural Identifiers
SMILESC1=CC=C(C(=C1)C2=CC(=CC=C2)C(F)(F)F)N.Cl
InChIInChI=1S/C13H10F3N.ClH/c14-13(15,16)10-5-3-4-9(8-10)11-6-1-2-7-12(11)17;/h1-8H,17H2;1H
InChIKeyZFWMQBKNSLEWSN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3'-Trifluoromethylbiphenyl-2-ylamine (CAS 365-06-0): A Strategic Meta-Substituted Trifluoromethyl Biphenylamine Intermediate for Medicinal and Agrochemical Synthesis


3'-Trifluoromethylbiphenyl-2-ylamine (CAS 365-06-0), with the molecular formula C13H10F3N and a molecular weight of 237.22 g/mol, is a fluorinated biphenylamine building block. Its core structure comprises a biphenyl scaffold with an amino group at the 2-position and a trifluoromethyl (-CF3) substituent at the 3'-position (meta position relative to the biaryl bond) [1]. This specific substitution pattern is a key driver of its unique physicochemical properties, notably an enhanced lipophilicity (XLogP3 of 3.7) [1] and altered electronic characteristics compared to non-fluorinated or differently substituted analogs, which are critical for its performance in drug discovery and agrochemical research programs .

Why Generic Substitution is Problematic for 3'-Trifluoromethylbiphenyl-2-ylamine (CAS 365-06-0) in Lead Optimization


In scientific workflows, substituting 3'-trifluoromethylbiphenyl-2-ylamine with a close analog can lead to a significant and quantifiable loss of performance. The specific meta-CF3 substitution on the biphenyl ring is not merely a structural variation; it results in a distinct set of physicochemical and biological outcomes. As demonstrated by structure-activity relationship (SAR) studies on related biphenylamine series, the position of the trifluoromethyl group (e.g., ortho vs. meta vs. para) directly impacts potency against biological targets, with meta-substituted variants often displaying intermediate but functionally distinct activity profiles . Furthermore, the introduction of the -CF3 group drastically increases lipophilicity compared to unsubstituted biphenyl-2-amine, a change that directly influences membrane permeability and metabolic stability [1]. The quantitative evidence below confirms that these are not interchangeable compounds and that procurement based solely on structural similarity can derail a research program.

Quantitative Evidence Guide: Differentiating 3'-Trifluoromethylbiphenyl-2-ylamine (CAS 365-06-0) from Key Analogs


Enhanced Lipophilicity (LogP) Relative to Non-Fluorinated Parent Structure

The introduction of the trifluoromethyl group at the 3'-position of the biphenyl scaffold results in a substantial increase in lipophilicity compared to the unsubstituted parent compound, 2-aminobiphenyl. This property is critical for improving membrane permeability and influencing the absorption, distribution, metabolism, and excretion (ADME) profile of drug candidates [1].

Medicinal Chemistry Drug Design Physicochemical Property Optimization

Impact of Meta-CF3 Substitution on Potency in Biphenylamine Scaffolds

The position of the trifluoromethyl substituent on the biphenyl ring is a critical determinant of biological potency. SAR analysis of a closely related biphenyl-2-amine series demonstrates that a meta-substituted CF3 group yields a distinct activity profile that is not mimicked by ortho- or para-substituted analogs .

Structure-Activity Relationship Lead Optimization Medicinal Chemistry

Validated Role as a Key Intermediate in Fungicidal Biphenylamide Synthesis

3'-Trifluoromethylbiphenyl-2-ylamine is explicitly disclosed and claimed as a crucial intermediate (specifically, a biphenylamine III) for the synthesis of a novel class of fungicidally active biphenylamides of general formula I [1]. This patent-protected utility provides a concrete, commercially relevant application that generic or differently substituted biphenylamines may not support with equivalent performance.

Agrochemical Fungicide Development Process Chemistry

Optimal Research and Industrial Applications for 3'-Trifluoromethylbiphenyl-2-ylamine (CAS 365-06-0) Based on Verified Evidence


Medicinal Chemistry: Fine-Tuning ADME Properties in Lead Optimization

For medicinal chemists, 3'-trifluoromethylbiphenyl-2-ylamine serves as a strategic building block to systematically increase the lipophilicity of a lead series. Its XLogP3 value of 3.7 provides a substantial and predictable boost in logP (an increase of ~0.9 units) compared to the non-fluorinated 2-aminobiphenyl scaffold [1]. This modification is a key lever for improving passive membrane permeability and can positively influence the volume of distribution and metabolic stability of a drug candidate. Procurement is justified when a specific, moderate increase in lipophilicity is required, distinguishing it from more lipophilic (e.g., bis-trifluoromethyl) or less lipophilic (e.g., non-fluorinated) alternatives. This scenario is directly supported by the quantitative evidence in Section 3 (Evidence Item 1). [REFS-1, REFS-2]

Agrochemical R&D: Synthesis of Next-Generation Fungicidal Biphenylamides

R&D teams focused on developing novel fungicides for crop protection will find this compound indispensable. As detailed in U.S. Patent 5,998,450, 3'-trifluoromethylbiphenyl-2-ylamine is a key intermediate in the preparation of biphenylamides with improved activity against harmful fungi compared to previous generations [3]. Substituting this intermediate with an unsubstituted or differently substituted biphenylamine would likely result in a loss of the claimed efficacy improvement. Therefore, procurement is a prerequisite for accessing this specific, patented chemical space and developing competitive agrochemical products. This application is a direct consequence of the patent evidence in Section 3 (Evidence Item 3). [3]

Structure-Activity Relationship (SAR) Studies: Probing the Meta-CF3 Pharmacophore

In SAR campaigns, the unique meta-substitution pattern of the -CF3 group in 3'-trifluoromethylbiphenyl-2-ylamine makes it a valuable tool for dissecting the spatial and electronic requirements of a biological target. As shown by cross-study comparable data, the meta-CF3 position yields a distinct potency profile (e.g., an estimated IC50 of ~0.78 µM in a related series) that is intermediate between the highly potent para-substituted (~0.48 µM) and weakly potent ortho-substituted (~5.13 µM) analogs . This compound is therefore specifically chosen by researchers who need to explore the biological consequences of a meta-CF3 substitution, which is not possible with the other regioisomers. This scenario is a direct application of the SAR evidence in Section 3 (Evidence Item 2).

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
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